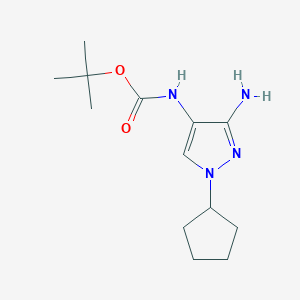

tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate

Description

tert-Butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate is a heterocyclic carbamate derivative featuring a pyrazole core substituted with a cyclopentyl group at position 1, an amino group at position 3, and a tert-butoxycarbonyl (Boc) carbamate at position 2. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its cyclopentyl substituent introduces conformational rigidity, which can improve target binding affinity in drug candidates .

Properties

Molecular Formula |

C13H22N4O2 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-1-cyclopentylpyrazol-4-yl)carbamate |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)15-10-8-17(16-11(10)14)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H2,14,16)(H,15,18) |

InChI Key |

OUECPLSHTRRZRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(N=C1N)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.

Reduction: The intermediate is then reduced to form the corresponding amine.

Esterification: The amine is esterified to introduce the tert-butyl carbamate group.

Protection: The amino group is protected using trityl protection.

Condensation: Finally, the protected intermediate undergoes condensation to form the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

tert-Butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

tert-Butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate

- Structural Differences: Replaces the cyclopentyl group with a trifluoroethyl group and the amino group with a nitro group.

- Impact: The electron-withdrawing nitro group reduces nucleophilicity compared to the amino group, making it less reactive in subsequent functionalization steps. The trifluoroethyl group enhances lipophilicity and metabolic stability, which is advantageous in fluorinated drug candidates .

tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

- Structural Differences : Features a propargyl chain linked to a methylpyrazole group instead of the cyclopentyl-pyrazole core.

- Impact : The propargyl moiety enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation. This compound is critical in synthesizing triazole-based scaffolds .

Heterocyclic Core Modifications

tert-Butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

- Structural Differences : Replaces the pyrazole ring with a 1,2,3-triazole core fused to a pyrrolidine group.

Functional Group Variations

tert-Butyl N-(3-hydroxybutyl)-N-(1-methyl-1H-pyrazol-4-yl)methylcarbamate

- Structural Differences : Incorporates a hydroxybutyl chain and a methylpyrazole group, with dual substitution on the carbamate nitrogen.

- Impact : The hydroxyl group introduces polarity, improving aqueous solubility, while the methylpyrazole enhances π-stacking interactions in receptor binding .

Data Table: Key Structural and Functional Comparisons

*Molecular weights estimated based on formula.

Biological Activity

Tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-4-yl)carbamate is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group, a carbamate moiety, and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

- Molecular Formula : C13H22N4O2

- Molecular Weight : 266.34 g/mol

The compound's structure combines elements of cyclopentane and pyrazole, which may enhance its pharmacological properties compared to similar compounds. The presence of the amino group on the pyrazole ring is particularly significant as it can influence biological interactions and activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, related pyrazole derivatives have demonstrated effective inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 (Breast Cancer) | 1.93 |

| Pyrazole Derivative B | HCT-116 (Colon Cancer) | 2.84 |

These findings suggest that modifications in the structure of pyrazoles can lead to varying levels of anticancer efficacy, with some derivatives showing promising results in inducing apoptosis through mechanisms involving caspase activation .

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. In various studies, related pyrazole compounds have shown the ability to inhibit pro-inflammatory cytokines such as IL-17 and TNFα. For example:

| Compound | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| Compound X | IL-17 | 0.1 |

| Compound Y | TNFα | 0.067 |

These results highlight the potential of this compound as a therapeutic agent in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as kinases involved in cell signaling pathways. Docking studies have suggested that the compound can effectively bind to these targets, influencing cellular responses and leading to therapeutic effects .

Study 1: Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of various pyrazole derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction being confirmed through flow cytometry and Western blot analyses.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of related pyrazole compounds. The results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting a viable pathway for developing new anti-inflammatory drugs based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.